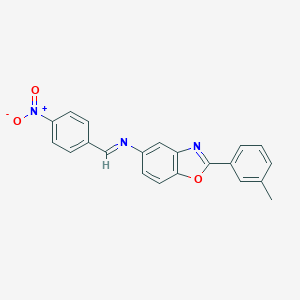![molecular formula C15H9ClN2O5 B391203 (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B391203.png)
(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-phenyl)-4-(5-methyl-furan-2-ylmethylene)-4H-oxazol-5-one
- 2-(4-Nitro-phenyl)-4-(5-methyl-furan-2-ylmethylene)-4H-oxazol-5-one
Uniqueness
The presence of both chloro and nitro groups on the phenyl ring, along with the furan and oxazole rings, gives (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE unique chemical properties
Eigenschaften
Molekularformel |
C15H9ClN2O5 |
|---|---|
Molekulargewicht |
332.69g/mol |
IUPAC-Name |
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9ClN2O5/c1-8-2-4-10(22-8)7-12-15(19)23-14(17-12)9-3-5-11(16)13(6-9)18(20)21/h2-7H,1H3/b12-7- |
InChI-Schlüssel |
UNOAGQMFADJBKG-GHXNOFRVSA-N |
SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Isomerische SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391125.png)
![(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE](/img/structure/B391127.png)
![4-(1-{4-[(3-METHYLBENZOYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL 3-METHYLBENZOATE](/img/structure/B391130.png)

![2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione](/img/structure/B391134.png)
![4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B391135.png)
![5-Methyl-4-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-1,3-benzenediol](/img/structure/B391137.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-chlorophenyl)acetamide](/img/structure/B391138.png)
![N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B391139.png)
![N-[4-(decyloxy)phenyl]-2-ethyl-1-piperidinecarboxamide](/img/structure/B391141.png)
![3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B391142.png)

![2-({[2-(3-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391144.png)
